molecular formula C7H10BrNO2 B8281235 methyl N-(4-bromo-2-butynyl)-N-methylcarbamate

methyl N-(4-bromo-2-butynyl)-N-methylcarbamate

Cat. No.: B8281235
M. Wt: 220.06 g/mol
InChI Key: CKUBKQNGOAUXEK-UHFFFAOYSA-N
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Description

Methyl N-(4-bromo-2-butynyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C7H10BrNO2 and its molecular weight is 220.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

methyl N-(4-bromobut-2-ynyl)-N-methylcarbamate

InChI

InChI=1S/C7H10BrNO2/c1-9(7(10)11-2)6-4-3-5-8/h5-6H2,1-2H3

InChI Key

CKUBKQNGOAUXEK-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCBr)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl[4-(diethylamino)-2-butynyl]- methyl-carbamate (4.2 g, 0.02 mol) (Example 1i) in anhydrous diethyl ether (50 ml) is added dropwise at room temperature to a stirred solution of cyanogen bromide in anhydrous diethyl ether (40 ml). The mixture is allowed to stand for 12 hours and the diethyl ether layer is separated, washed with water (40 ml), dried over magnesium sulfate, and concentrated. The resulting oil is then purified by bulb to bulb distillation under high vacuum to give methyl N-(4-bromo-2-butynyl)-N-methylcarbamate as a ight yellow oil. Azetidine (2 g, 0.032 mol) is added to a stirred solution of methyl N-(4-bromo-2-butynyl)-N-methylcarbamate (3.6 g, 0.016 mol). The mixture is kept at room temperature for one hour and then filtered. The filtrate is concentrated and the resulting oil purified by bulb to bulb distillation under high vacuum to give a light yellow oil. NMR(CDCl3): 4.10 (brs, 2H); 3.7 (s, 3H); 3.39 (brs, 2H); 2.94 (s, 3H); 2.45 (brs, 4H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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